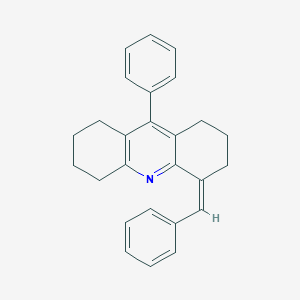
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine is a complex organic compound with the molecular formula C26H25N. This compound is part of the acridine family, known for its diverse applications in medicinal chemistry and material science. Acridines are heterocyclic compounds containing nitrogen, and they have been extensively studied for their biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with cyclohexanone in the presence of ammonium acetate. This reaction is carried out in an ethanolic solution, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce more saturated acridine derivatives .
Applications De Recherche Scientifique
4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with molecular targets within cells. It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death . The specific pathways involved depend on the biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
4-Benzylidene-2-phenyl-2-oxazolin-5-one: This compound shares structural similarities but differs in its chemical properties and applications.
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine is unique due to its specific structure, which allows it to interact with biological molecules in distinct ways. Its ability to intercalate into DNA and disrupt cellular processes sets it apart from other similar compounds. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C26H25N |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-9-phenyl-2,3,4,6,7,8-hexahydro-1H-acridine |
InChI |
InChI=1S/C26H25N/c1-3-10-19(11-4-1)18-21-14-9-16-23-25(20-12-5-2-6-13-20)22-15-7-8-17-24(22)27-26(21)23/h1-6,10-13,18H,7-9,14-17H2/b21-18- |
Clé InChI |
YLLAQYSAXHOEJK-UZYVYHOESA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C3CCC/C(=C/C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C(=C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
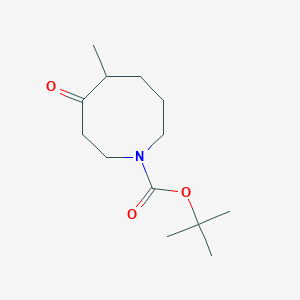
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)



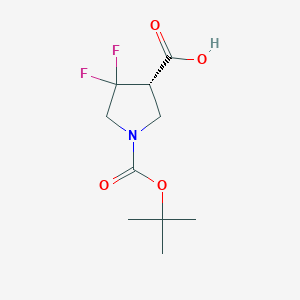

![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
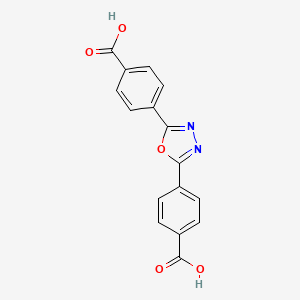
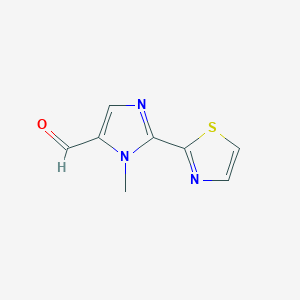
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
